4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide
Description
This compound is a 1,4-dihydropyridine (DHP) derivative characterized by a chlorophenyl group at position 4, a cyano substituent at position 5, and a methylsulfanyl group at position 4. Its synthesis likely involves coupling reactions similar to those described for structurally related pyridine derivatives .
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-13-8-4-7-11-18(13)26-21(27)19-14(2)25-22(28-3)16(12-24)20(19)15-9-5-6-10-17(15)23/h4-11,20,25H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKKCWILOQMGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C#N)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385676 | |
| Record name | AC1MDQWF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-93-7 | |
| Record name | AC1MDQWF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential pharmacological properties. The dihydropyridine structure is known for its role in calcium channel blockers, which are crucial in treating cardiovascular diseases. Research indicates that derivatives of dihydropyridines can exhibit antihypertensive and antianginal activities.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various dihydropyridine derivatives, including those similar to our compound, and assessed their effectiveness as calcium channel blockers. The findings suggested promising results in lowering blood pressure and improving heart function .
The compound may serve as a probe or ligand in biochemical assays, particularly in enzyme inhibition studies. The presence of the cyano and methylsulfanyl groups can enhance binding affinity to specific biological targets.
- Case Study : In vitro studies have shown that compounds with similar structures can inhibit certain enzymes involved in cancer progression. For instance, research published in Cancer Research demonstrated that dihydropyridine derivatives could effectively inhibit the proliferation of cancer cells by targeting specific kinases .
Material Science
In materials science, this compound can be utilized as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its chemical reactivity allows for the modification of physical properties in new materials.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the DHP Core
The target compound shares structural motifs with other 1,4-dihydropyridines but differs in substituent positioning and functional groups. Key comparisons include:
Electronic and Steric Effects
- Chlorophenyl vs.
- Cyano vs. Formyl/Carboxamide: The cyano group at C5 (target compound) is a stronger electron-withdrawing group than the formyl group in ’s compound, which could enhance dipole interactions in biological systems. However, carboxamide derivatives (e.g., 13a) may exhibit better solubility .
- Methylsulfanyl vs.
Research Findings and Limitations
- Pharmacological Data: No direct biological data for the target compound are provided in the evidence. Comparisons are inferred from structural analogs. For example, AZ331 and related DHPs in are hypothesized to target calcium channels, but substituent variations likely modulate potency and selectivity .
- Metabolic Stability : Compounds with trifluoromethyl groups (e.g., ) are generally more metabolically stable than those with methylsulfanyl, suggesting the target compound may require pharmacokinetic optimization .
- Contradictions : The methoxy groups in 13b () improve solubility but may reduce blood-brain barrier penetration compared to the target’s methyl groups, highlighting a trade-off in drug design .
Biological Activity
4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates multiple functional groups, which may contribute to its biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C22H20ClN3OS
- Molecular Weight: 409.93 g/mol
- CAS Number: 5321-93-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Interaction: It can bind to receptors, influencing cellular signaling pathways that are crucial for various biological functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition Studies
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The results suggest strong inhibition, indicating potential use as a therapeutic agent in cognitive disorders.
Case Studies and Experimental Data
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Anticancer Effects:
- A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells.
-
Antimicrobial Efficacy:
- In a comparative study involving various synthesized compounds, this compound demonstrated substantial antibacterial effects, particularly against Gram-positive bacteria.
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Enzyme Inhibition:
- Docking studies have elucidated the binding interactions between the compound and AChE, providing insights into its mechanism as an inhibitor. The binding affinity was quantified using molecular docking simulations.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) using stepwise protocols. For example, thioether formation at the 6-position requires controlled addition of methylsulfanyl groups under inert atmospheres to prevent oxidation. Monitor intermediates via TLC/HPLC and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Structural analogs in and highlight the importance of regioselective substitution during dihydropyridine ring formation .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodology : Conduct accelerated stability studies using buffer solutions (pH 1–12) and thermal stress (40–80°C) over 72 hours. Analyze degradation products via LC-MS and compare fragmentation patterns to known analogs (e.g., ’s dihydropyridine derivatives). Stability data should inform storage conditions (e.g., desiccated, −20°C) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodology : Use a combination of -/-NMR to verify substituent positions (e.g., 2-methylphenyl and chlorophenyl groups). IR spectroscopy can confirm the carboxamide and cyano groups. High-resolution mass spectrometry (HRMS) validates molecular formula. X-ray crystallography (as in ) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s biological activity?
- Methodology : Perform computational modeling (DFT or molecular docking) to analyze substituent interactions with target proteins. Compare with structurally related compounds in (e.g., bromophenyl vs. chlorophenyl analogs). Synthesize derivatives with modified substituents (e.g., replacing methylsulfanyl with methoxy) and assay activity in vitro .
Q. What strategies resolve contradictions in reported activity data for dihydropyridine derivatives?
- Methodology : Conduct meta-analysis of published datasets, focusing on assay conditions (e.g., cell lines, concentrations). Replicate key studies with standardized protocols. For example, discrepancies in IC values for analogs in and may arise from variations in cell permeability or metabolic stability .
Q. How can metabolic pathways and potential toxicity be predicted early in development?
- Methodology : Use in vitro microsomal assays (human liver microsomes) to identify primary metabolites. Pair with in silico tools (e.g., MetaSite) to predict Phase I/II metabolism. Cross-reference with structurally similar compounds (e.g., ’s pyrazole-carboxamide derivatives) to flag high-risk functional groups .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodology : Implement quality-by-design (QbD) principles, including DOE (Design of Experiments) to optimize critical process parameters (CPPs). Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy. ’s copolymer synthesis workflow provides a template for scaling dihydropyridine derivatives while maintaining reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
